![molecular formula C3H5Cl4N B1445946 2,3,3-Trichloroprop-2-en-1-amine hydrochloride CAS No. 10274-29-0](/img/structure/B1445946.png)
2,3,3-Trichloroprop-2-en-1-amine hydrochloride
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Overview
Description
2,3,3-Trichloroprop-2-en-1-amine hydrochloride is a chemical compound with the molecular formula C3H5Cl4N . It has a molecular weight of 196.89 . This compound has gained attention in scientific research due to its potential applications in various fields.
Molecular Structure Analysis
The InChI code for 2,3,3-Trichloroprop-2-en-1-amine hydrochloride is 1S/C3H4Cl3N.ClH/c4-2(1-7)3(5)6;/h1,7H2;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Scientific Research Applications
Aminotriazoles in Organic Synthesis
Aminotriazoles are utilized as basic raw materials in the fine organic synthesis industry. Their applications span across the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The versatility of aminotriazoles in synthesizing various compounds underscores the importance of amine-functionalized compounds in industrial and pharmaceutical chemistry (Nazarov et al., 2021).
Environmental Remediation
Advanced oxidation processes (AOPs) are highlighted for their efficacy in degrading nitrogen-containing hazardous compounds, including amines. AOPs, including ozone and Fenton processes, can effectively mineralize recalcitrant compounds, suggesting the potential for amine-functionalized compounds in environmental cleanup efforts (Bhat & Gogate, 2021).
Chemically Reactive Surfaces for Biomolecule Immobilization
Plasma methods for generating surfaces with reactive chemical groups, such as amine functionalities, are essential for the covalent immobilization of biomolecules. These technologies facilitate the creation of bio-interactive surfaces, indicating the utility of amine-functionalized surfaces in biomedical engineering and research (Siow et al., 2006).
CO2 Capture Technologies
Amine-functionalized sorbents are at the forefront of research for capturing CO2 from the atmosphere. The strong interaction between CO2 and basic amine functionalities makes amine-functionalized metal–organic frameworks (MOFs) promising for addressing climate change and environmental sustainability concerns (Lin et al., 2016).
properties
IUPAC Name |
2,3,3-trichloroprop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3N.ClH/c4-2(1-7)3(5)6;/h1,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRKVKCQJVCBOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(Cl)Cl)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trichloroprop-2-en-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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